molecular formula C7H6BrFO B151765 5-Bromo-2-fluorobenzyl alcohol CAS No. 99725-13-0

5-Bromo-2-fluorobenzyl alcohol

Cat. No.: B151765
CAS No.: 99725-13-0
M. Wt: 205.02 g/mol
InChI Key: UOSBHJFKMGLWGX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzyl alcohol: is an organic compound with the chemical formula C7H6BrFO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Scientific Research Applications

5-Bromo-2-fluorobenzyl alcohol is widely used as an intermediate in the synthesis of pharmaceuticals and organic compounds. It is employed in the development of various drugs and bioactive molecules. Additionally, it is used in the synthesis of complex organic molecules in research laboratories .

Safety and Hazards

5-Bromo-2-fluorobenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Bromo-2-fluorobenzyl alcohol is a chemical compound that is often used as an intermediate in pharmaceutical and organic synthesis Similar compounds have been known to target a variety of carbonyl-containing compounds, catalyzing their reduction to corresponding alcohols .

Mode of Action

It’s known that alcohols can react with a hydrogen halide to produce an alkyl halide and water . This reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through reactions such as the Suzuki–Miyaura coupling . The specific molecular and cellular effects would depend on the nature of these new compounds and their interactions with biological systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of acid and halide ions . Additionally, its stability may be influenced by storage conditions, such as temperature and exposure to light .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of pharmaceutical compounds, where it acts as an intermediate . The nature of these interactions often involves the formation of covalent bonds with target molecules, facilitating the synthesis of more complex structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in the synthesis of certain metabolites, thereby altering the metabolic balance within cells. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to the upregulation or downregulation of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . For example, it may undergo oxidation or reduction reactions, leading to the formation of new compounds that participate in various biochemical processes. These interactions can affect the overall metabolic flux within cells, influencing the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s solubility and affinity for different biomolecules play a crucial role in its distribution and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorobenzyl alcohol can be synthesized from 5-bromo-2-fluorobenzaldehyde through a reduction reaction. The reduction can be carried out using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 5-Bromo-2-fluorobenzaldehyde

    Reduction: 5-Bromo-2-fluorobenzylamine

    Substitution: 5-Bromo-2-fluorobenzyl chloride

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 4-Bromo-2-fluorobenzyl alcohol
  • 2-Fluorobenzyl alcohol

Comparison: 5-Bromo-2-fluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can influence the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSBHJFKMGLWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378400
Record name 5-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99725-13-0
Record name 5-Bromo-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99725-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluoro-benzaldehyde (6.10 g, 30.0 mmol) in 30 mL of THF at 0° C. is added 5 mL of sodium borohydride (2.0M solution in triglyme, 10.0 mmol). The reaction mixture is stirred at 0° C. for 25 min and then quenched by the addition of 1N HCl. The mixture is diluted with EtOAc and the layers are separated. The organic layer is washed with H2O and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with 15% EtOAc/hexanes to afford the title compound (6.00 g, 29.3 mmol).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (1.3 g, 6.4 mmol) in MeOH (10 mL) was added sodium borohydride (0.29 g, 7.7 mmol), and the reaction was stirred at room temperature for 5 minutes. After aqueous work-up, the residue was purified by silica gel chromatography to give the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromo-2-fluorobenzaldehyde (commercially available from Aldrich) (150.0 g, 739 mmol) was charged into a 2 liter round bottom flask. The reaction mixture in the flask was immersed in an ice-water bath. Methylmagnesium bromide (270 mL, 812 mmol) was added dropwise via an addition funnel. The reaction mixture was stirred for one hour following completion of the addition. After the reaction was completed, the mixture was slowly poured into 500 mL ice water and 250 mL saturated ammonium chloride. The resulting aqueous solution was extracted with ether (800 mL×2) in a separation funnel. The combined ether layer was washed with brine and dried over sodium sulfate. Removal of the solvent gave the product (150 g, yield=93%). The product was used directly in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods IV

Procedure details

A solution of the compound (1b) (3.2 g, 14.5 mmol), EtOH (20 mL) and 1 N NaOH (20 mL, 20 mmol) was stirred at reflux under N2 for 1.5 hours. The reaction mixture was cooled and distributed between H2O (150 mL) and Et2O (150 mL). The organic layer was separated and washed with H2O (2×100 mL), dried and the clear faint yellow solution was evaporated. Distillation of the residue provided the compound (1c) as a clear colorless oil; bp 82°-87° C. (0.4 mm); NMR 3.3 (H, br s), 4.6 (2 H, s), 6.81 (H3, t, J=9 Hz), 7.15-7.37 (H4, m), 7.44 (H6, dd, J=3 and 6 Hz).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 2
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 3
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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